![molecular formula C31H30N2 B12528862 4,4'-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline) CAS No. 693224-77-0](/img/structure/B12528862.png)
4,4'-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline) is a chemical compound that belongs to the class of anthracene derivatives. It is characterized by the presence of an anthracene moiety linked to two 2,6-dimethylaniline groups through a methylene bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline) typically involves the reaction of anthracene-9-carbaldehyde with 2,6-dimethylaniline in the presence of a suitable catalyst. One common method involves heating a mixture of anthracene-9-carbaldehyde and 2,6-dimethylaniline in ethanol at elevated temperatures. The reaction is monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can produce various halogenated or nitrated anthracene compounds .
Aplicaciones Científicas De Investigación
4,4’-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties
Mecanismo De Acción
The mechanism of action of 4,4’-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline) involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cellular components through its aromatic rings, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
4,4’-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline) is unique due to its specific structural configuration, which imparts distinct photophysical and chemical properties. Compared to similar compounds, it offers enhanced stability and specific reactivity patterns, making it suitable for specialized applications in materials science and electronics .
Propiedades
Número CAS |
693224-77-0 |
|---|---|
Fórmula molecular |
C31H30N2 |
Peso molecular |
430.6 g/mol |
Nombre IUPAC |
4-[(4-amino-3,5-dimethylphenyl)-anthracen-9-ylmethyl]-2,6-dimethylaniline |
InChI |
InChI=1S/C31H30N2/c1-18-13-24(14-19(2)30(18)32)28(25-15-20(3)31(33)21(4)16-25)29-26-11-7-5-9-22(26)17-23-10-6-8-12-27(23)29/h5-17,28H,32-33H2,1-4H3 |
Clave InChI |
RHPVCPLJLVJUKU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1N)C)C(C2=CC(=C(C(=C2)C)N)C)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


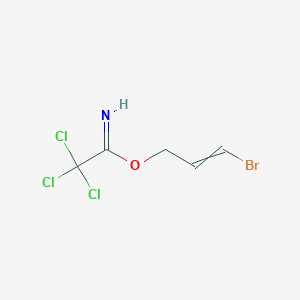
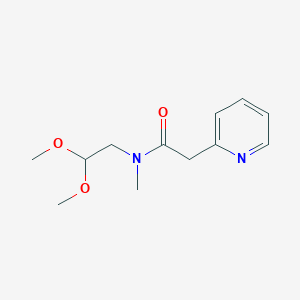
![[(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid](/img/structure/B12528790.png)
![1-[(2-Ethoxyphenyl)methyl]-1H-benzimidazole](/img/structure/B12528791.png)

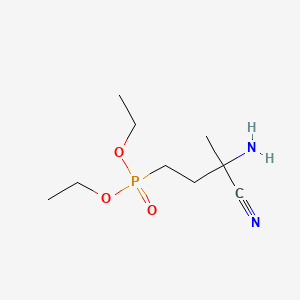
![1-[(2,5-Dimethoxyphenyl)methyl]-5-oxo-L-proline](/img/structure/B12528806.png)
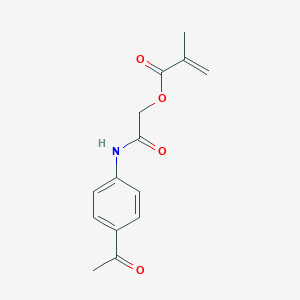
![5-[2-(3,4-Dimethoxyphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B12528826.png)

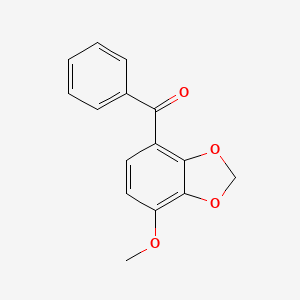
![9,9'-(Hexane-1,6-diyl)bis{9-[(2-ethenylphenyl)methyl]-9H-fluorene}](/img/structure/B12528843.png)
![[1,1'-Biphenyl]-4-ylcarbamyl chloride](/img/structure/B12528866.png)
![Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate](/img/structure/B12528871.png)
